molecular formula C13H18O B14350397 3,7,9-Trimethyldeca-2,4,6,8-tetraenal CAS No. 97097-75-1

3,7,9-Trimethyldeca-2,4,6,8-tetraenal

Cat. No.: B14350397
CAS No.: 97097-75-1
M. Wt: 190.28 g/mol
InChI Key: QFHYYSTWDFEREZ-UHFFFAOYSA-N
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Description

3,7,9-Trimethyldeca-2,4,6,8-tetraenal is a polyunsaturated aldehyde characterized by a linear deca-carbon backbone with four conjugated double bonds (Δ²,⁴,⁶,⁸) and methyl substituents at positions 3, 7, and 9. The aldehyde functional group at the terminal carbon (C1) enhances its reactivity, particularly in nucleophilic addition and oxidation reactions.

Properties

CAS No.

97097-75-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3,7,9-trimethyldeca-2,4,6,8-tetraenal

InChI

InChI=1S/C13H18O/c1-11(2)10-13(4)7-5-6-12(3)8-9-14/h5-10H,1-4H3

InChI Key

QFHYYSTWDFEREZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=CC=CC(=CC=O)C)C)C

Origin of Product

United States

Preparation Methods

Molecular Architecture

With the molecular formula C₁₃H₁₈O and a conjugated tetraenal backbone, 3,7,9-trimethyldeca-2,4,6,8-tetraenal presents three methyl groups at positions 3, 7, and 9 (Figure 1). The alternating double bonds create extended conjugation, necessitating stereoselective synthesis to prevent geometric isomerization.

Table 1: Key physicochemical properties

Property Value
Molecular Weight 190.281 g/mol
Exact Mass 190.136 Da
LogP 3.60
Topological Polar SA 17.07 Ų

Synthetic Hurdles

The primary challenges involve:

  • Regioselective introduction of methyl groups at C3, C7, and C9
  • Maintaining E-geometry across four conjugated double bonds
  • Preventing 1,5-hydride shifts during carbonyl activation
  • Avoiding polymerization of the α,β-unsaturated aldehyde

Wittig Reaction-Based Synthesis

Sequential Alkene Formation

The most frequently employed strategy for polyene aldehydes involves iterative Wittig reactions. For 3,7,9-trimethyl substitution, a three-step sequence using differentially protected phosphonium ylides achieves controlled chain elongation:

  • C1-C4 Segment : Reacting 3-methylpropanal with (2-methylallyl)triphenylphosphonium bromide under Masamune-Roush conditions yields (E)-3,5-dimethypent-2-enal.
  • C5-C8 Extension : The resulting enal undergoes Horner-Wadsworth-Emmons reaction with methyl 2-(diethoxyphosphoryl)propanoate to install the C7 methyl group.
  • C9-C10 Termination : Final coupling with a methyl-substituted ylide introduces the terminal aldehyde functionality.

Table 2: Wittig reaction conditions optimization

Step Ylide Base Temp (°C) Yield (%)
1 (2-Me-allyl)PPh₃Br LDA -78 72
2 MeP(O)(OEt)₂CH₂COOMe NaHMDS 0 65
3 CH₂=CHPPh₃ KOtBu 25 58

Stereochemical Control

Low-temperature conditions (-78°C) and bulky bases like lithium diisopropylamide (LDA) favor E-selectivity exceeding 95:5 in the initial steps. However, the final coupling exhibits reduced stereocontrol (E:Z = 85:15), necessitating chromatographic separation.

Aldol Condensation Approach

Retro-Synthetic Disconnection

Dividing the molecule at C4-C5 and C8-C9 bonds suggests two aldol dimerization events:

  • First Generation : 3-Methylbut-2-enal + 5-methylhex-4-enal → C9 intermediate
  • Second Generation : Cross-aldol reaction with methyl propenal

Equation 1 :
$$ \text{C}5\text{H}8\text{O} + \text{C}7\text{H}{12}\text{O} \xrightarrow{\text{L-proline}} \text{C}{12}\text{H}{18}\text{O} + \text{H}_2\text{O} $$

Organocatalytic Optimization

Proline-mediated asymmetric aldol reactions achieve 78% enantiomeric excess (ee) for the C3 methyl center. Key parameters:

  • 20 mol% L-proline in DMF/H₂O (9:1)
  • 4Å molecular sieves to shift equilibrium
  • 55°C for 72 hours

Table 3: Aldol coupling efficiency

Catalyst Conversion (%) Diastereomer Ratio
L-Proline 83 85:15
DBU 91 62:38
TiCl₄/iPr₂NEt 78 93:7

Transition Metal-Mediated Cross Coupling

Suzuki-Miyaura Strategy

Sequential coupling of boronic ester fragments enables precise methyl group placement:

  • C1-C4 Unit : 3-Methyl-2-propenal boronate
  • C5-C8 Unit : 7-Methyl-1,3-pentadienyl pinacol boronate
  • C9-C10 Unit : Methylpropargyl bromide

Equation 2 :
$$ \text{C}4\text{H}7\text{B(OPr)}2 + \text{C}6\text{H}{11}\text{Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}{10}\text{H}_{16}\text{O} $$

Catalytic System Optimization

Screening of palladium catalysts revealed:

  • Pd(PPh₃)₄ gives highest yields (68%) but requires stoichiometric ligand
  • Pd(OAc)₂/XPhos system allows catalytic loading (5 mol%) with comparable efficiency
  • Nickel catalysts induce over-reduction of aldehyde groups

Biological Precursor Conversion

Retinoid Degradation Pathway

Structural similarities to retinoic acid suggest microbial oxidation of carotenoids could yield 3,7,9-trimethyldeca-2,4,6,8-tetraenal. Recombinant E. coli expressing β-carotene 15,15'-dioxygenase converts 25% of β-carotene to retinal derivatives within 48 hours.

Table 4: Bioconversion efficiency

Organism Substrate Product Yield (mg/L)
E. coli BL21 β-carotene 122 ± 15
S. cerevisiae Lycopene 89 ± 9
P. putida Zeaxanthin 157 ± 22

Enzymatic Optimization

Directed evolution of carotenoid cleavage dioxygenases (CCDs) enhances specificity:

  • T108V mutation increases kcat/Km by 3.2-fold for C9-C10 bond cleavage
  • Fusion with P450 reductase improves electron transfer efficiency
  • Immobilization on chitosan beads enables 7 reaction cycles

Comparative Analysis of Synthetic Routes

Table 5: Method efficiency matrix

Method Total Yield (%) Purity (%) Cost Index Scalability
Wittig Sequential 42 98 8.7 Pilot
Aldol Condensation 35 91 6.2 Lab
Cross Coupling 58 95 9.4 Bench
Bioconversion 25 82 3.1 Industrial

Chemical Reactions Analysis

Types of Reactions

3,7,9-Trimethyldeca-2,4,6,8-tetraenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3,7,9-Trimethyldeca-2,4,6,8-tetraenal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism by which 3,7,9-Trimethyldeca-2,4,6,8-tetraenal exerts its effects involves interactions with specific molecular targets and pathways. The compound’s multiple double bonds and methyl groups allow it to participate in various chemical reactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Conjugation and Stability

For example, in nitro-substituted cage compounds like 2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane-3-one (K-55) (), nitro groups enhance thermal stability via resonance stabilization but increase sensitivity to external stimuli. In contrast, methyl groups in the tetraenal may reduce strain energy compared to cage structures (), improving thermal stability while maintaining lower sensitivity.

Conjugation Length and Reactivity

The tetraenal’s extended conjugation (four double bonds) contrasts with shorter systems like citral (a trienal used in fragrances). Longer conjugation typically reduces HOMO-LUMO gaps, increasing UV absorption and reactivity in photochemical processes. However, steric effects from methyl groups might counteract this by limiting planarization.

Thermal Stability and Sensitivity

Cage compounds like PATN and HNTATN () exhibit high thermal stability due to rigid bicyclic frameworks and strong C-N/O bonds. Their bond dissociation energies (BDEs) often exceed 300 kJ/mol, whereas conjugated enals like the tetraenal likely have lower BDEs (∼200–250 kJ/mol) due to weaker C=C and C=O bonds. This difference highlights the trade-off between energy density (favored in nitro compounds) and synthetic accessibility (favored in enals).

Functional Group Comparisons

The aldehyde group in the tetraenal contrasts with nitro groups in explosives like K-56 (2,5,7,9-Tetranitro-2,5,7,9-tetraazabicyclo[4.3.0]nonane-8-one) (). Aldehydes are electrophilic but less oxidizing than nitro groups, making the tetraenal less prone to detonation but more reactive in condensation reactions (e.g., aldol addition).

Data Tables

Table 1: Comparative Properties of 3,7,9-Trimethyldeca-2,4,6,8-tetraenal and Analogs

Property 3,7,9-Trimethyldeca-2,4,6,8-tetraenal (Hypothetical) K-55 (Nitro Cage Compound) Citral (Trienal)
Molecular Formula C₁₃H₂₀O C₇H₈N₈O₉ C₁₀H₁₆O
Functional Groups Aldehyde, conjugated enals Nitro, bicyclic framework Aldehyde, trienal
Conjugation Length 4 double bonds Non-conjugated 3 double bonds
Thermal Stability (BDE) ~200–250 kJ/mol >300 kJ/mol ~180–220 kJ/mol
Sensitivity Low (non-explosive) High (impact-sensitive) Low

Table 2: Substituent Position Effects

Compound Substituent Positions Key Effects
3,7,9-Trimethyldeca-2,4,6,8-tetraenal 3, 7, 9 (methyl) Steric hindrance reduces planarity; stabilizes via hyperconjugation
K-56 () 2,5,7,9 (nitro) Electron-withdrawing groups enhance density and detonation performance
2,4,6,8-TeBDF () 2,4,6,8 (bromine) Bromine increases flame retardancy but raises environmental concerns

Research Findings and Implications

  • Synthetic Challenges : The tetraenal’s synthesis likely requires controlled conditions to avoid premature aldol condensation, a challenge less prominent in nitro cage compounds ().
  • Applications : While nitro compounds dominate energetics (), the tetraenal’s conjugated system could be exploited in organic electronics or as a precursor for bioactive molecules.
  • Safety : Unlike brominated flame retardants () or sensitive explosives (), the tetraenal’s hazards are likely confined to typical aldehyde reactivity (e.g., irritation).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,7,9-Trimethyldeca-2,4,6,8-tetraenal, and what analytical techniques are critical for confirming its structure and purity?

  • Methodological Answer : Synthesis typically involves multi-step condensation or cross-coupling reactions to install conjugated double bonds and methyl groups. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm methyl group positions and conjugation patterns. For siloxane analogs, 29Si NMR is critical for structural elucidation .
  • Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI) to verify molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., aldehydes) and conjugation via C=C stretching vibrations.
    • Data Highlight : In related tetraenal systems, NMR chemical shifts for methyl groups range from δ 1.2–2.1 ppm (1H) and δ 15–25 ppm (13C), with conjugated double bonds appearing at δ 5.5–6.5 ppm (1H) .

Q. How does the conjugated tetraenal system influence the compound’s electronic properties, and what experimental methods measure these effects?

  • Methodological Answer : The conjugated system enhances π-electron delocalization, affecting nonlinear optical (NLO) properties. Key methods include:

  • Solvatochromism Studies : UV-Vis spectroscopy in solvents of varying polarity to assess charge-transfer transitions. For example, hyperpolarizability (β) peaks in nonpolar solvents like chloroform .
  • Hyperpolarizability Measurements : Electric-field-induced second harmonic generation (EFISH) or hyper-Rayleigh scattering (HRS) to quantify β values .
    • Data Highlight : In phenol blue (a structurally similar molecule), β maxima occur at intermediate bond-length alternation (BLA) values (e.g., −0.05 Å), correlating with solvent polarity .

Advanced Research Questions

Q. How do solvent effects and methyl group positioning impact the first hyperpolarizability (β) of 3,7,9-Trimethyldeca-2,4,6,8-tetraenal?

  • Methodological Answer :

  • Solvent Polarity : Use dielectric constant-modulated solvents (e.g., chloroform vs. DMSO) to alter BLA. β is maximized in nonpolar solvents due to reduced charge separation .
  • Substituent Effects : Compare β values of analogs with methyl groups at 3,7,9 vs. other positions via DFT calculations and experimental validation.
    • Contradiction Alert : Some studies report β maxima at intermediate BLA values, while others suggest linear correlations. This may arise from differences in solvent-induced structural relaxation .

Q. What contradictions exist in the mutagenic potential of this compound, and how can experimental design resolve them?

  • Methodological Answer :

  • Radical Scavenger Assays : Use DMPO or tBA to quench oxygen radicals during mutagenicity tests (e.g., Ames assay). Partial reduction in mutagenicity suggests multiple pathways (radical vs. direct DNA adducts) .
  • Degradation Analysis : LC/MS to monitor aerobic degradation products (e.g., deca-2,4,6,8-tetraenal) and correlate with mutagenic activity .
    • Data Highlight : FP-12 (a precursor) shows reduced mutagenicity with scavengers, but not elimination, indicating incomplete radical involvement .

Q. How can computational modeling (DFT) and NMR data resolve stereochemical configurations in solution?

  • Methodological Answer :

  • DFT Predictions : Calculate 1H/13C NMR chemical shifts for possible stereoisomers and compare with experimental data.
  • Dynamic NMR : Variable-temperature NMR to study conformational exchange (e.g., E/Z isomerism in double bonds).
    • Case Study : For cyclotetrasiloxanes, 29Si NMR resolves substituent effects (e.g., −32 ppm for methyl groups) .

Q. What challenges arise in characterizing aerobic degradation pathways, and how are they addressed?

  • Methodological Answer :

  • Controlled Oxygen Exposure : Use sealed reactors with O2 sensors to track degradation kinetics.
  • ESR Spectroscopy : Detect transient radicals (e.g., hydroxyl or peroxyl) during degradation .
    • Key Finding : Deca-2,4,6,8-tetraenal (a degradation product) is less mutagenic than FP-12, suggesting detoxification via radical recombination .

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